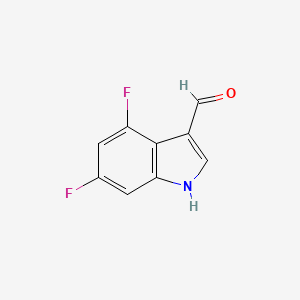
4,6-Difluoro-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole carbaldehydes. Indole carbaldehydes are important intermediates in organic synthesis, often serving as precursors to a variety of heterocyclic compounds. The presence of the difluoro substitution at the 4 and 6 positions of the indole ring can influence the electronic properties of the molecule and thus affect its reactivity in chemical reactions.
Synthesis Analysis
The synthesis of indole carbaldehydes can be achieved through various methods. Although the provided papers do not directly describe the synthesis of this compound, they do detail the synthesis of related compounds which can offer insights into potential synthetic routes. For instance, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes is reported using a TiCl4/t-BuNH2-mediated hydroamination/annulation reaction of delta-keto-acetylenes . This method could potentially be adapted for the synthesis of this compound by starting with appropriately substituted indoles and reagents.
Molecular Structure Analysis
The molecular structure of indole carbaldehydes is characterized by the indole core, which is a fused pyrrole and benzene ring, and the carbaldehyde group attached to the indole nitrogen. The difluoro substitution in this compound would likely influence the electron density of the indole ring, potentially making the molecule more electrophilic. Structural analysis of related compounds has been performed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography .
Chemical Reactions Analysis
Indole carbaldehydes participate in a variety of chemical reactions. They can undergo Friedel-Crafts-type alkylation reactions, as demonstrated in the synthesis of carbazole derivatives using bismuth(III) triflate catalysis . Additionally, they can be involved in condensation reactions to form diindolylmethanes and can be used as intermediates in the synthesis of indoloquinones through Dakin oxidation . These reactions highlight the versatility of indole carbaldehydes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the difluoro groups and the carbaldehyde functionality. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The aldehyde group would make the compound reactive towards nucleophiles and could facilitate the formation of Schiff bases and other condensation products. The exact properties would need to be determined experimentally, as the provided papers do not specifically address the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4,6-Difluoro-1H-indole-3-carbaldehyde has been a focal point in various synthetic chemical reactions. For instance, a study by Kothandaraman et al. (2011) detailed a gold(I)-catalyzed cycloisomerization method to prepare 1H-indole-2-carbaldehydes, showcasing the versatility and efficiency of these compounds in synthetic chemistry (Kothandaraman et al., 2011). Additionally, a study by Dotsenko et al. (2018) described the sequential reaction of indole-3-carbaldehyde leading to the formation of various functional derivatives, further highlighting the compound's role in the synthesis of novel chemical structures (Dotsenko et al., 2018).
Spectroscopic and Computational Studies
The compound has been subject to extensive spectroscopic and computational analysis. Fatima et al. (2022) conducted NMR, FT-Raman, FT-IR, UV-Visible, and DFT studies on 1H-Indole-3-carbaldehyde, revealing detailed insights into its molecular structure and electronic properties (Fatima et al., 2022). These studies are crucial for understanding the fundamental properties and potential applications of the compound in various fields.
Medicinal and Biological Research
In the context of medicinal and biological research, the indole derivatives, including this compound, have shown promising activities. For example, research by Kathrotiya and Patel (2012) explored the antimicrobial activity of indole-based chromene derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Material Science and Photophysical Properties
In the field of material science, studies have focused on the photophysical properties of indole derivatives. Sravanthi and Manju (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, investigating their fluorescence properties, which could be significant in the development of organic fluorescent materials (Sravanthi & Manju, 2015).
Orientations Futures
Indole-3-carbaldehyde and its derivatives, including “4,6-Difluoro-1H-indole-3-carbaldehyde”, have potential applications in the field of medicinal and pharmaceutical chemistry due to their role in multicomponent reactions . These reactions offer access to complex molecules and can produce products with diverse functional groups . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.
Mécanisme D'action
Target of Action
4,6-Difluoro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The interaction of these compounds with their targets can result in changes at the cellular level, leading to their therapeutic effects .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to their downstream effects . .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
4,6-difluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSRELFPJCHEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)
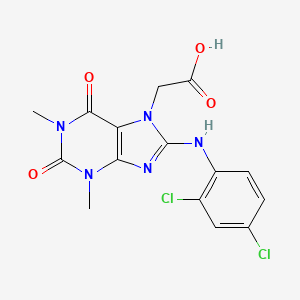
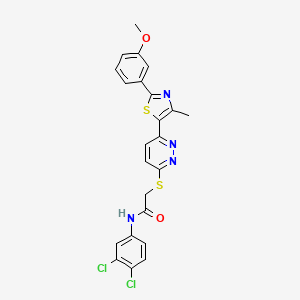
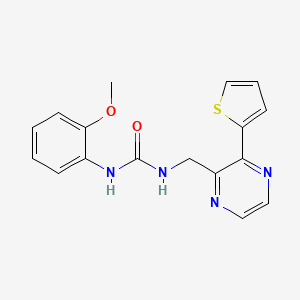
![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)

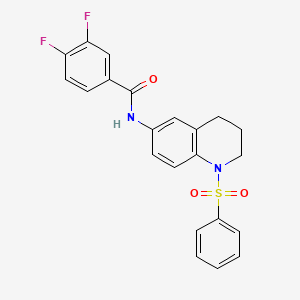
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
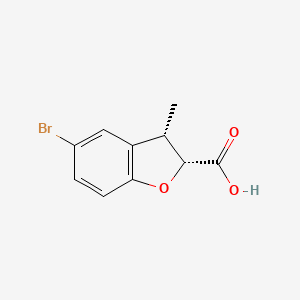
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)
![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)